molecular formula C8H16N4S B2766487 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine CAS No. 1601936-28-0

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine

Cat. No.: B2766487
CAS No.: 1601936-28-0
M. Wt: 200.3
InChI Key: BTRSXZYSUOWDSI-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with an azidoethylating agent. One common method is the N-alkylation of 2,2-dimethylthiomorpholine with 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. The compound can also be reduced to form amines, which can interact with various biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoethyl-4-methyl benzenesulfonate
  • 2-Azidoethyl-methylsulfonate
  • 1-Azido-2-chloroethane

Uniqueness

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine is unique due to its thiomorpholine ring, which imparts specific chemical and physical properties. The presence of the azido group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-(2-azidoethyl)-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSXZYSUOWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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